(1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone
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Overview
Description
(1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone is a complex organic compound featuring a unique combination of cyclopentyl, pyrrole, furan, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and furan intermediates, followed by their coupling with morpholine derivatives.
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Furan Synthesis: The furan ring can be prepared through the Feist-Benary synthesis, involving the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base.
Coupling Reaction: The final step involves the coupling of the pyrrole and furan intermediates with a morpholine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole and furan rings, allowing for further functionalization.
Properties
IUPAC Name |
(1-cyclopentylpyrrol-2-yl)-[3-(5-methylfuran-2-yl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-8-9-18(24-14)17-13-23-12-11-21(17)19(22)16-7-4-10-20(16)15-5-2-3-6-15/h4,7-10,15,17H,2-3,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRXHJZJCICTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2C(=O)C3=CC=CN3C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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